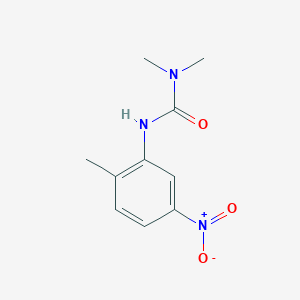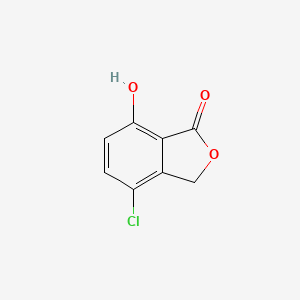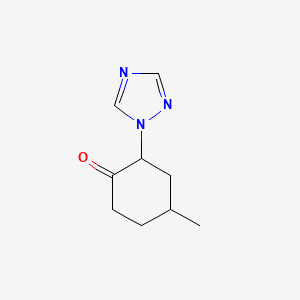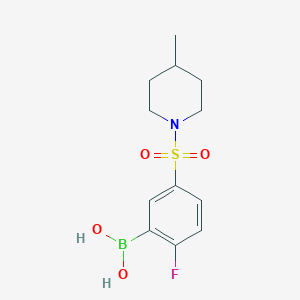
(2-Fluoro-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid
Übersicht
Beschreibung
“(2-Fluoro-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C12H17BFNO4S . Boronic acids are highly valuable building blocks in organic synthesis . They have been used in various chemical transformations, where the valuable boron moiety remains in the product .
Synthesis Analysis
The synthesis of boronic acids has been well-studied and is relatively simple . Protodeboronation of pinacol boronic esters is a key step in the synthesis of boronic acids . This process involves a radical approach and is paired with a Matteson–CH2–homologation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C12H17BFNO4S . The average mass of the molecule is 301.142 Da .
Chemical Reactions Analysis
Boronic acids, such as “this compound”, can undergo various chemical reactions . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
- This compound is recognized for its role in the synthesis of complex molecules through Suzuki coupling reactions. It serves as a critical intermediate in the formation of olefins, styrenes, and biphenyl derivatives, which are pivotal for producing natural products and organic materials. The synthesis process described involves a two-step reaction with a significant yield, highlighting its efficiency and cost-effectiveness for industrial production (Sun Hai-xia et al., 2015).
Analytical Chemistry and Sensing
- Boronic acid derivatives, including the compound , have been utilized as fluorescent probes for detecting saccharides, leveraging their ability to form reversible covalent bonds with diols. This application is vital in developing non-enzymatic methods for saccharide recognition, which has implications in diagnosing and monitoring diseases such as diabetes (Rehab M. Amin & S. Elfeky, 2013).
Material Science
- In the realm of materials science, these compounds are key to developing novel polymeric materials with high glass-transition temperatures and organosolubility. Such materials are promising for creating optical transparent materials that are essential for various technological applications due to their outstanding thermal stability and solubility in organic solvents (Wen-Yao Huang et al., 2007).
Fluorescence Quenching and Optical Modulation
- The compound has been studied for its fluorescence quenching properties and optical modulation, offering insights into the development of advanced sensing mechanisms for environmental and biological applications. These studies shed light on the interaction mechanisms of boronic acid derivatives with anilines and sugars, providing a foundation for designing sensitive and selective sensors for various analytes (H. S. Geethanjali et al., 2015; B. Mu et al., 2012).
Zukünftige Richtungen
Boronic acids, including “(2-Fluoro-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid”, have a promising future in medicinal chemistry . The preparation of compounds with this chemical group is relatively simple and well-known . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
Eigenschaften
IUPAC Name |
[2-fluoro-5-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO4S/c1-9-4-6-15(7-5-9)20(18,19)10-2-3-12(14)11(8-10)13(16)17/h2-3,8-9,16-17H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTHATGVLLBUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



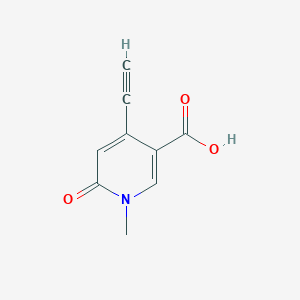
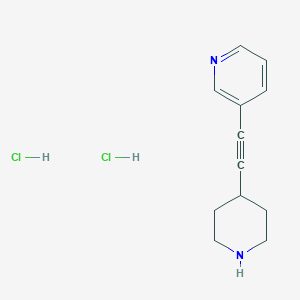

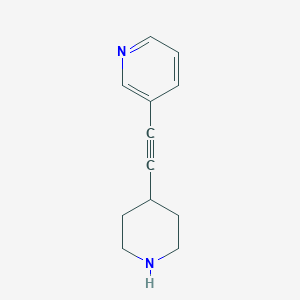
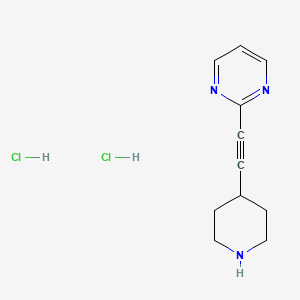


![N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine oxalate](/img/structure/B1472874.png)
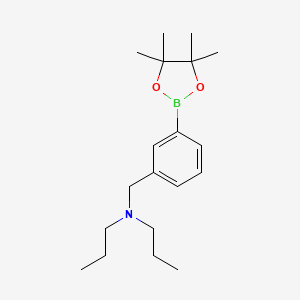
![4-[(3-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1472876.png)

